(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea
Description
“(E)-1-(3-(3-Methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea” is a synthetic quinazolinone-urea hybrid compound characterized by a planar quinazolinone core substituted with a 3-methoxybenzyl group at position 3 and a urea moiety linked to a 2-methoxyphenyl group. Its stereochemistry and crystal structure have been resolved using X-ray crystallography, with refinement conducted via the SHELX software suite, a gold-standard tool for small-molecule structural determination . The compound’s design incorporates pharmacophores associated with kinase inhibition and receptor modulation, though its specific biological targets remain under investigation.
Properties
CAS No. |
942002-02-0 |
|---|---|
Molecular Formula |
C24H22N4O4 |
Molecular Weight |
430.464 |
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O4/c1-31-17-9-7-8-16(14-17)15-28-22(18-10-3-4-11-19(18)26-24(28)30)27-23(29)25-20-12-5-6-13-21(20)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29) |
InChI Key |
LCXUJEIZRIMZKW-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
This compound features a quinazolinone core, which is often linked to various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest:
- Activity Against Bacteria : The compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Fungal Activity : It has shown effectiveness against Candida albicans, indicating potential for treating fungal infections.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Studies have suggested that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | IC50 = 15 µM in MCF-7 cells |
| Study 2 | Antimicrobial | MIC = 32-64 µg/mL against S. aureus |
| Study 3 | Anti-inflammatory | Inhibition of TNF-alpha production |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It potentially affects signaling pathways related to inflammation and apoptosis.
- Interaction with DNA : Some studies suggest that quinazolinone derivatives can intercalate with DNA, leading to disruption of replication in cancer cells.
Comparison with Similar Compounds
Structural Insights :
- The target compound’s quinazolinone core differentiates it from diarylurea drugs like sorafenib, which lack heterocyclic rigidity.
- Unlike natural products such as lankacidin C (a macrocyclic lactam with antitumor activity ), the synthetic target relies on aromatic stacking and hydrogen bonding via its urea and methoxy groups.
Methodological Comparisons
- Structural Determination : The target compound’s geometry was resolved using SHELX, ensuring precision comparable to gefitinib and sorafenib .
- Biosynthetic Context: Unlike Pseudomonas secondary metabolites (e.g., lankacidin C, pyoverdine) synthesized via nonribosomal peptide synthetases (NRPS) , the target compound is entirely synthetic, bypassing biosynthetic pathway limitations.
Research Findings and Implications
- Thermodynamic Stability : The (E)-isomer’s configuration, confirmed via SHELX refinement , enhances stability over (Z)-isomers due to reduced steric hindrance.
- Drug-Likeness : Compared to natural products like lankacidin C, the compound’s synthetic nature allows for tunable ADMET properties, though its high molecular weight (~433) may limit bioavailability.
- Comparative Genomics Insights: While genome mining in Pseudomonas prioritizes BGCs for novel NRPs and polyketides , synthetic quinazolinone-urea hybrids fill a niche in targeting human-specific pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
